2-Amino-6-bromopurine
Overview
Description
2-Amino-6-bromopurine is a compound that has been studied in various contexts due to its relevance in nucleic acid chemistry and potential applications in pharmaceuticals. It is a derivative of purine, which is one of the fundamental components of nucleic acids, DNA and RNA. The presence of an amino group at the 2-position and a bromine atom at the 6-position distinguishes it from the natural purine bases and imparts unique properties that have been exploited in biochemical and mutagenesis studies .
Synthesis Analysis
The synthesis of 2-amino-6-bromopurine and its derivatives has been a subject of interest in several studies. A nonaqueous diazotization-dediazoniation approach has been used to convert aminopurine nucleoside derivatives into 6-halopurine derivatives, including 2-bromo-6-chloropurine, with antimony trihalide catalysis proving highly beneficial for the reaction efficiency . Another study presents a novel synthetic approach that involves the creation of a condensed polyazotic heterocyclic structure, which is then transformed into triaminopyrimidine and subsequently cyclized into 2-aminopurine . Additionally, cross-coupling reactions have been employed to synthesize acyclic nucleotide analogues derived from 2-amino-6-substituted purines, demonstrating the versatility of 2-amino-6-bromopurine as a precursor for various organic transformations .
Molecular Structure Analysis
The molecular structure of 2-amino-6-bromopurine and related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of intermediate compounds in the synthesis of 2-aminopurine was confirmed by X-ray diffraction analysis . Moreover, the physical properties of related nucleosides and cyclonucleosides have been characterized by ultraviolet (UV), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectroscopy, providing insights into the structural aspects of these molecules .
Chemical Reactions Analysis
2-Amino-6-bromopurine participates in various chemical reactions due to its reactive amino and bromo substituents. It has been used to induce mutations in phage DNA, where it was shown to cause transition mutations, with the mutagenic effect being influenced by the presence of naturally occurring deoxynucleosides . In another study, 2-amino-6-bromopurine was used to synthesize nonracemic N-(2-aminopurin-6-yl)-substituted amino acids through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-bromopurine are influenced by its molecular structure. For example, the fluorescence of 2-aminopurine, a closely related compound, is significantly affected by microhydration, which can dramatically increase its fluorescence lifetime depending on the specific hydrogen-bonding site and the number of water molecules . Additionally, the fluorescence quenching and lifetimes of 2-aminopurine have been studied in the context of nucleic acid base stacking, revealing that its fluorescence properties are context-dependent and can be quenched by interactions with other nucleobases .
Scientific Research Applications
Nucleoside Analogue Synthesis
2-Amino-6-bromopurine is utilized in the synthesis of nucleoside analogues. Facile direct substitution reactions with acetyl-protected 6-bromopurine nucleosides have been described, including the synthesis of guanosine derivatives and 2'-deoxyribonucleosides. These reactions involve primary aromatic amines, secondary aliphatic amines, and imidazole, highlighting the compound's potential in developing biochemical tools or new therapeutics (Véliz & Beal, 2001).
Studying Mutation Mechanisms
2-Amino-6-bromopurine plays a role in understanding mutation mechanisms. Its use in combination with other compounds, like 5-Bromodeoxyuridine, has provided insights into specific mutation inductions in phages, contributing to the broader understanding of DNA replication and mutation (Howard & Tessman, 1964).
Fluorescence Studies in Biochemistry
This compound is significant in fluorescence studies. It serves as a probe in DNA and RNA structure, providing insights into base-flipping and -folding mechanisms. The unique fluorescence properties of 2-Amino-6-bromopurine are utilized to understand molecular interactions in nucleic acids (Lobsiger et al., 2014).
Research in Viral Therapeutics
In the context of virology, derivatives of 2-Amino-6-bromopurine have shown potential in inhibiting the infectivity and replication of viruses, notably HIV. Its role in synthesizing nucleoside analogues that combat viral infections demonstrates its importance in the field of antiviral drug development (Shirasaka et al., 1990).
Safety And Hazards
properties
IUPAC Name |
6-bromo-7H-purin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGBGNVPUMCKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422006 | |
Record name | 2-Amino-6-bromopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromopurine | |
CAS RN |
82499-03-4 | |
Record name | 2-Amino-6-bromopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82499-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 67618 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 82499-03-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-bromopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 82499-03-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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